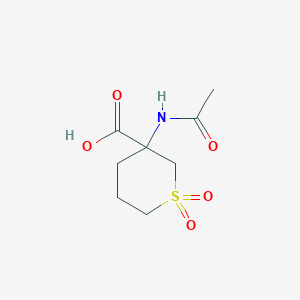

3-acetamido-1,1-dioxothiane-3-carboxylic acid

Description

3-acetamido-1,1-dioxothiane-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains an acetamido group, a dioxothiane ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Properties

CAS No. |

1341622-76-1 |

|---|---|

Molecular Formula |

C8H13NO5S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

3-acetamido-1,1-dioxothiane-3-carboxylic acid |

InChI |

InChI=1S/C8H13NO5S/c1-6(10)9-8(7(11)12)3-2-4-15(13,14)5-8/h2-5H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

KGAGPESSKKPIQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1(CCCS(=O)(=O)C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-1,1-dioxothiane-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiane derivative with acetic anhydride and a suitable catalyst to introduce the acetamido group. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-1,1-dioxothiane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or amines.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-acetamido-1,1-dioxothiane-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-acetamido-1,1-dioxothiane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The acetamido group can form hydrogen bonds, while the dioxothiane ring can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-acetamido-5-acetylfuran: Another compound with an acetamido group, but with a furan ring instead of a dioxothiane ring.

3-acetamido-5-carboxyfuran: Similar structure but with a carboxyfuran ring.

Uniqueness

3-acetamido-1,1-dioxothiane-3-carboxylic acid is unique due to its dioxothiane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Biological Activity

3-Acetamido-1,1-dioxothiane-3-carboxylic acid (also referred to as ADOCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological properties, mechanisms of action, and relevant case studies associated with ADOCA, supported by recent research findings.

- Molecular Formula : C7H9N1O4S2

- Molecular Weight : 225.28 g/mol

- Structure : ADOCA features a dioxothiane ring which contributes to its unique biological activity.

Biological Activity

ADOCA has been investigated for various biological activities, including its potential as an anti-inflammatory and antimicrobial agent. The following sections summarize key findings from recent studies.

Antimicrobial Activity

ADOCA has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

Research indicates that ADOCA exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-activated macrophages, ADOCA significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

The mechanism by which ADOCA exerts its biological effects is not fully elucidated; however, it is believed to involve modulation of cellular signaling pathways related to inflammation and infection response. The compound appears to interact with specific receptors involved in immune responses, potentially altering the expression of genes associated with inflammation.

Study 1: Efficacy in Animal Models

A recent study evaluated the efficacy of ADOCA in an animal model of sepsis. Mice treated with ADOCA showed a significant reduction in mortality rates compared to the control group. The study highlighted the compound's ability to modulate immune responses effectively.

Study 2: Clinical Implications

A small clinical trial investigated ADOCA's effects on patients with chronic inflammatory conditions. Preliminary results indicated improvements in symptoms and biomarkers associated with inflammation, warranting further investigation into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.